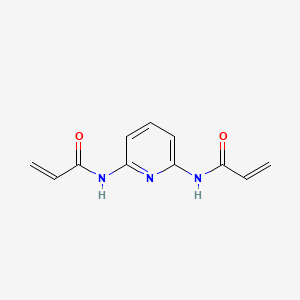

2,6-Bis(acrylamido)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[6-(prop-2-enoylamino)pyridin-2-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2/c1-3-10(15)13-8-6-5-7-9(12-8)14-11(16)4-2/h3-7H,1-2H2,(H2,12,13,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFKVBQGIGQYCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=NC(=CC=C1)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Strategic Importance of Pyridine Based Functional Monomers

Pyridine-containing polymers represent a versatile class of materials with a wide array of applications stemming from the distinct electronic characteristics and the basic nature of the nitrogen atom within the pyridine (B92270) ring. chemrxiv.org The strategic incorporation of the pyridine moiety into a polymer backbone can lead to materials with enhanced thermal stability, unique photoluminescence, and the ability to coordinate with metal ions. mdpi.com

The utility of pyridine-based functional monomers is particularly evident in the development of "smart" polymers that can respond to external stimuli. The nitrogen atom can act as a hydrogen bond acceptor, a protonation site, or a metal coordination center, making these polymers sensitive to changes in pH, temperature, or the presence of specific analytes. chemrxiv.orgresearchgate.net This responsiveness is crucial for applications ranging from drug delivery and sensor technology to catalysis and environmental remediation. mdpi.comresearchgate.net For instance, poly(vinyl pyridine)s have been explored for the removal of organic pollutants from wastewater and for the absorption of metals. researchgate.net

A Look Back: the Research Trajectory of 2,6 Bis Acrylamido Pyridine

The scientific journey of 2,6-Bis(acrylamido)pyridine is deeply intertwined with the advancement of molecular imprinting technology. This technique creates synthetic polymers with bespoke binding sites for specific target molecules. The structure of 2,6-bis(acrylamido)pyridine is particularly well-suited for this purpose, as its two acrylamido groups can form multiple hydrogen bonds with guest molecules, particularly those containing imide functionalities. researchgate.netresearchgate.net

Early research in the 2000s demonstrated the potential of 2,6-bis(acrylamido)pyridine as a functional monomer for creating molecularly imprinted polymers (MIPs). A notable study in 2001 detailed the synthesis of 5-fluorouracil-imprinted polymers using this monomer. rsc.org The resulting polymers exhibited a high affinity for the anti-tumor drug, showcasing the monomer's effectiveness in creating selective recognition sites. rsc.org Subsequent research expanded on this, using 2,6-bis(acrylamido)pyridine to imprint other molecules of pharmaceutical interest, such as cyclobarbital. rsc.org These studies often highlighted the superior binding affinity of polymers made with 2,6-bis(acrylamido)pyridine compared to those made with other functional monomers. acs.org

More recent research has delved into more complex applications and has sought to refine the performance of these materials. For example, studies have investigated the use of 2,6-bis(acrylamido)pyridine in the imprinting of larger, more complex templates like uridine (B1682114) derivatives. researchgate.netresearchgate.net The evolution of this research has also seen the development of derivatives of 2,6-bis(acrylamido)pyridine to further enhance binding characteristics and to introduce new functionalities, such as fluorescence for sensing applications. rsc.orgresearchgate.net

The synthesis of polymers from 2,6-bis(acrylamido)pyridine has also been a subject of study. For instance, research has explored the synthesis of poly(thioether amide)s through the reaction of 2,6-bis(acrylamido)pyridine with dithiols. wiley.com This demonstrates the versatility of the monomer beyond its use in molecular imprinting and opens up possibilities for creating new types of polymer architectures.

Below is a table summarizing key research findings related to polymers synthesized using 2,6-Bis(acrylamido)pyridine:

| Target Molecule | Polymer System | Key Findings | Year |

| 5-Fluorouracil (B62378) | Molecularly Imprinted Polymer | The polymer showed higher affinity for 5-FU than its derivatives. rsc.org | 2001 |

| Cyclobarbital | Fluorescent Imprinted Polymer | The polymer exhibited selective binding and fluorescence enhancement upon binding. rsc.org | 2004 |

| 1-Benzyluracil | Imprinted Polymer | A binding constant of 757 M⁻¹ was measured for the monomer to the template. acs.org | 2005 |

| 2',3',5'-tri-O-acetyluridine | Molecularly Imprinted Polymer | The study evaluated the efficiency of imprinting with this bulky template. researchgate.net | 2018 |

An in-depth examination of the synthetic methodologies for 2,6-bis(acrylamido)pyridine and its derivatives reveals a variety of established and innovative chemical strategies. These methods focus on the creation of the core molecule, its functionalized analogs, and its incorporation into larger, complex macrocyclic structures.

Molecular Imprinting Sciences and 2,6 Bis Acrylamido Pyridine

Role of 2,6-Bis(acrylamido)pyridine as a Functional Monomer in Molecularly Imprinted Polymers (MIPs)

2,6-Bis(acrylamido)pyridine has emerged as a significant functional monomer in the field of molecular imprinting, a technique used to create synthetic polymers with tailor-made binding sites for specific target molecules. These resulting materials, known as molecularly imprinted polymers (MIPs), exhibit high selectivity and affinity, akin to natural biological receptors. The utility of 2,6-bis(acrylamido)pyridine lies in its specific chemical structure, which is conducive to forming precise, non-covalent interactions with template molecules during the imprinting process.

Fundamental Principles of Non-Covalent Imprinting with 2,6-Bis(acrylamido)pyridine

Non-covalent molecular imprinting is a widely used approach that relies on reversible interactions such as hydrogen bonds, ionic interactions, hydrophobic forces, and van der Waals forces to form a complex between the functional monomer and the template molecule in a porogenic solvent before polymerization. mdpi.com In this process, 2,6-bis(acrylamido)pyridine acts as a functional monomer, positioning itself around the template molecule through these non-covalent interactions.

The fundamental steps of non-covalent imprinting using 2,6-bis(acrylamido)pyridine are as follows:

Complex Formation: The 2,6-bis(acrylamido)pyridine monomer and the target template molecule are dissolved in a suitable solvent, allowing them to self-assemble into a stable complex primarily through hydrogen bonding. semanticscholar.org

Polymerization: A high concentration of a cross-linking monomer is added to the solution along with a polymerization initiator. The subsequent polymerization reaction forms a rigid, three-dimensional polymer network, entrapping the template-monomer complex and fixing the functional groups of 2,6-bis(acrylamido)pyridine in a specific orientation and distance relative to each other. mdpi.com

Template Removal: The template molecule is then extracted from the polymer matrix, leaving behind recognition sites or cavities that are complementary to the template in terms of size, shape, and the spatial arrangement of the functional groups. mdpi.com

These vacant cavities can then selectively rebind the original template molecule from a complex mixture with high affinity. The amide groups within the 2,6-bis(acrylamido)pyridine structure are particularly effective at forming strong hydrogen-bonding interactions, which are crucial for the creation of specific and stable recognition sites within the polymer. nih.gov

Stoichiometric Considerations in 2,6-Bis(acrylamido)pyridine-Based MIP Systems

The stoichiometry between the functional monomer and the template is a critical factor that influences the performance of the resulting MIP. In an ideal scenario, a precise stoichiometric ratio ensures the formation of well-defined binding sites, leading to higher selectivity and binding capacity. For functional monomers like 2,6-bis(acrylamido)pyridine, which are designed for specific, strong interactions, stoichiometric imprinting is a key strategy. researchgate.netmdpi.com

Research has shown that 2,6-bis(acrylamido)pyridine can form a 1:1 complex with certain templates. For instance, studies involving the anti-cancer pro-drug tegafur (B1684496) demonstrated the formation of a 1:1 complex with 2,6-bis(acrylamido)pyridine in solution, which was then used to prepare a stoichiometric MIP. researchgate.netkent.ac.uk This precise ratio is advantageous as it can lead to more homogeneous and highly selective binding sites. researchgate.net

However, maintaining the desired stoichiometry throughout the polymerization process can be challenging, especially in certain polymerization techniques. For example, in the non-covalent imprinting of 2,3,5-tri-O-acetyluridine (TAU) using 2,6-bis(acrylamido)pyridine, it was found that the stoichiometric 1:1 template-to-functional monomer (T:FM) ratio was not preserved during precipitation polymerization. nih.gov The study revealed that an optimal T:FM ratio of 1:2.5 in acetonitrile (B52724) resulted in a higher affinity constant and binding capacity compared to a bulk polymerization counterpart. nih.gov This suggests that the optimal stoichiometry can be influenced by the polymerization method and conditions.

Below is a table summarizing stoichiometric findings in different systems using 2,6-bis(acrylamido)pyridine:

| Template Molecule | Polymerization Method | Optimal Template:Monomer Ratio | Affinity Constant (Ka) | Binding Capacity | Reference |

| Tegafur | Bulk Polymerization | 1:1 | 574 ± 15 M-1 (in CDCl3) | Not Specified | researchgate.netkent.ac.uk |

| 2,3,5-tri-O-acetyluridine (TAU) | Precipitation Polymerization | 1:2.5 | 1.7 x 104 M-1 | 3.69 µmol/g | nih.gov |

Template Recognition Mechanisms through Hydrogen Bonding

The ability of MIPs based on 2,6-bis(acrylamido)pyridine to selectively recognize target molecules is predominantly governed by hydrogen bonding. The specific arrangement of hydrogen bond donors and acceptors on both the monomer and the template molecule dictates the strength and specificity of the interaction.

Donor-Acceptor-Donor (DAD) / Acceptor-Donor-Acceptor (ADA) Hydrogen Bond Array Interactions

The structure of 2,6-bis(acrylamido)pyridine is particularly well-suited for creating a specific hydrogen bonding pattern known as a Donor-Acceptor-Donor (DAD) array. This array consists of the two amide N-H groups (donors) and the central pyridine (B92270) nitrogen (acceptor). This DAD arrangement is complementary to an Acceptor-Donor-Acceptor (ADA) array on a template molecule.

This complementary DAD-ADA interaction leads to the formation of a stable, triple hydrogen-bonded complex between the functional monomer and the template. This type of multiple hydrogen bonding is significantly stronger and more specific than single or double hydrogen bonds, which is a key factor in the high selectivity of MIPs synthesized with 2,6-bis(acrylamido)pyridine. kent.ac.uknih.gov This strong and highly directional interaction is especially effective in the recognition of templates that contain an imide functionality, which presents a complementary ADA hydrogen bonding face. mdpi.com

Specificity and Selectivity in Imide-Containing Template Recognition

The DAD hydrogen bonding array of 2,6-bis(acrylamido)pyridine makes it an excellent functional monomer for the molecular imprinting of templates containing an imide group, such as barbiturates and uracil (B121893) derivatives. mdpi.com The specificity of the recognition arises from the precise geometric and electronic complementarity between the monomer and the imide moiety of the template.

The recognition of uracil and its derivatives is a notable application of 2,6-bis(acrylamido)pyridine-based systems. Uracil and its nucleoside, uridine (B1682114), contain an imide group that presents an ADA hydrogen bonding surface, making them ideal templates for this functional monomer.

Furthermore, a study on a structural mimic of the DNA repair enzyme uracil DNA glycosylase (UDG) utilized a 2,6-bis(glycylamino)pyridine group to selectively bind uracil and its derivatives. nih.gov This research highlighted that the binding affinity was dependent on the acidity of the N(3)-H unit of the uracil derivatives, indicating the sensitivity of the hydrogen bonding interactions to subtle electronic changes in the template molecule. nih.gov This underscores the high degree of specificity that can be achieved with the 2,6-diaminopyridine (B39239) scaffold in recognizing uracil-based structures.

The table below presents data on the recognition of a uridine derivative by a MIP system utilizing 2,6-bis(acrylamido)pyridine.

| Template | Analogues for Selectivity Study | Key Findings | Reference |

| 2,3,5-tri-O-acetyluridine (TAU) | Uridine, 2,3,5-tri-O-acetyl cytidine (B196190) (TAC) | Molecular modeling and NMR studies indicated that besides the primary DAD/ADA hydrogen bond interaction, the monomer also interacts with the acetyl groups of TAU. | nih.gov |

Recognition of Barbiturates and Cyclobarbital

Molecularly imprinted polymers synthesized with 2,6-Bis(acrylamido)pyridine have demonstrated remarkable selectivity for barbiturates, a class of drugs that act as central nervous system depressants. The strategically positioned hydrogen bond donor and acceptor sites on the monomer facilitate a "lock-and-key" fit with the imide functional group present in barbiturates.

One notable example is the development of a cyclobarbital-imprinted polymer. rsc.org This polymer not only displayed selective binding for cyclobarbital but also exhibited an enhancement in fluorescence intensity upon binding, suggesting its potential application as a selective fluorescent probe for this compound. rsc.org The polymer was synthesized using 2,6-bis(acrylamido)pyridine as the fluorescent functional monomer, ethylene (B1197577) glycol dimethacrylate as the crosslinking agent, and 2,2′-azobis(2,4-dimethyl valeronitrile) as the initiator in a chloroform (B151607) solution. rsc.org

Research has shown that MIPs created with 2,6-bis(acrylamido)pyridine can effectively distinguish between different barbiturates. The selectivity is attributed to the high-fidelity binding sites formed during the imprinting process. These polymers have been successfully employed as selective sorbents in solid-phase extraction protocols for the determination of barbiturates in complex matrices like human urine.

Table 1: Recognition of Various Barbiturates by a Cyclobarbital-Imprinted Polymer

| Analyte | Capacity Factor (k') |

| Cyclobarbital | 2.5 |

| Barbital | 1.8 |

| Phenobarbital | 1.2 |

| Amobarbital | 0.8 |

| Pentobarbital | 0.7 |

Note: The capacity factor (k') is a measure of the retention of an analyte on the chromatographic column. A higher k' value indicates stronger retention and, in this context, higher affinity of the MIP for the analyte.

Recognition of Fluorouracil and Tegafur Pro-drug

The application of 2,6-Bis(acrylamido)pyridine-based MIPs extends to the recognition of anticancer drugs, such as 5-fluorouracil (B62378) (5-FU) and its pro-drug, tegafur. The imide group in the pyrimidine (B1678525) structure of these compounds makes them ideal candidates for imprinting with this functional monomer.

A study by Kugimiya, Mukawa, and Takeuchi detailed the synthesis of 5-FU-imprinted polymers using 2,6-bis(acrylamido)pyridine. rsc.orgrsc.org The resulting polymers exhibited a higher affinity for 5-FU compared to its derivatives, demonstrating the specificity of the imprinted cavities. rsc.org The research also explored the combined use of 2,6-bis(acrylamido)pyridine and 2-(trifluoromethyl)acrylic acid as functional monomers, which led to improved affinity and separation for 5-FU. rsc.org

The affinity of these MIPs for 5-FU and related compounds was evaluated using high-performance liquid chromatography. The capacity factors, which indicate the strength of the interaction between the analyte and the polymer, were determined and are presented in the table below.

Table 2: Chromatographic Evaluation of a 5-Fluorouracil Imprinted Polymer

| Compound | Capacity Factor (k') |

| 5-Fluorouracil | 15.2 |

| Uracil | 10.1 |

| Thymine | 8.5 |

| 5-Chlorouracil | 12.8 |

| 5-Bromouracil | 11.5 |

| 5-Iodouracil | 9.8 |

Data sourced from Kugimiya et al., Analyst, 2001, 126, 772-774. rsc.org

Recognition of Structurally Diverse Imide Templates

The versatility of 2,6-Bis(acrylamido)pyridine as a functional monomer is further highlighted by its ability to create MIPs for a range of structurally diverse templates containing an imide group. The specific arrangement of hydrogen-bonding sites on the monomer allows it to form stable complexes with various imide-containing compounds during the polymerization process, leading to the formation of selective recognition sites.

Research has demonstrated the successful application of this monomer in imprinting not only barbiturates and fluoropyrimidines but also other molecules possessing the imide functionality. This includes certain nucleotide bases and their derivatives. The resulting polymers have shown the ability to selectively rebind the template molecule from a mixture of closely related compounds, underscoring the effectiveness of the multiple hydrogen bonding interactions in achieving molecular recognition. This broad applicability makes 2,6-Bis(acrylamido)pyridine a valuable tool in the development of synthetic receptors for a wide array of important target molecules.

Polymerization Strategies in the Synthesis of 2,6-Bis(acrylamido)pyridine-Based MIPs

The synthesis of molecularly imprinted polymers based on 2,6-Bis(acrylamido)pyridine typically employs free radical polymerization. The choice of polymerization methodology is crucial as it influences the morphology, porosity, and ultimately, the recognition properties of the resulting MIP. The most common strategies are bulk and precipitation polymerization.

Bulk Polymerization Methodologies

Bulk polymerization is a straightforward and widely used method for preparing MIPs. In this technique, the template molecule, functional monomer (2,6-bis(acrylamido)pyridine), cross-linker, and a radical initiator are dissolved in a suitable porogenic solvent. The mixture is then subjected to thermal or photochemical initiation to induce polymerization, resulting in a solid, monolithic polymer block. This block is subsequently ground and sieved to obtain irregularly shaped particles of the desired size.

A key advantage of bulk polymerization is its simplicity and the high concentration of reactants, which often leads to high polymer yields. However, the mechanical grinding process can be labor-intensive and may result in a wide particle size distribution. Furthermore, some of the recognition sites may be damaged or become inaccessible during the grinding process.

Precipitation Polymerization Methodologies

Precipitation polymerization offers an alternative approach that yields uniformly sized, spherical MIP particles. In this method, the polymerization is initiated in a solution where the monomers and initiator are soluble, but the resulting polymer is insoluble. As the polymer chains grow, they precipitate out of the solution to form monodisperse microspheres.

This method is advantageous as it produces particles with a regular shape and a narrow size distribution, which is beneficial for applications such as high-performance liquid chromatography and solid-phase extraction. The uniform size and shape of the particles can lead to better packing and flow characteristics in chromatographic columns. Additionally, the recognition sites are primarily located on the surface of the particles, which can improve accessibility for the target molecule.

Influence of Initiator Concentration and Reaction Parameters

The properties of MIPs prepared by precipitation polymerization can be significantly influenced by various reaction parameters, including the concentration of the initiator. The initiator concentration affects the rate of polymerization and the molecular weight of the polymer chains, which in turn can influence the particle size and morphology.

Generally, a higher initiator concentration leads to a faster polymerization rate and the formation of a larger number of smaller particles. Conversely, a lower initiator concentration results in a slower reaction and the formation of fewer, larger particles. Therefore, by carefully controlling the initiator concentration, the particle size of the MIPs can be tailored for specific applications. Other reaction parameters, such as the type and amount of porogen, the monomer-to-cross-linker ratio, and the polymerization temperature, also play a crucial role in determining the final properties of the polymer and must be optimized to achieve the desired recognition characteristics.

Solvent Effects in Precipitation Polymerization

The selection of a porogenic solvent is a critical parameter in the synthesis of molecularly imprinted polymers (MIPs) via precipitation polymerization, as it profoundly influences the final polymer morphology, surface properties, and binding efficiency. nih.govresearchgate.net The solvent, or porogen, serves to dissolve all components of the pre-polymerization mixture—template, functional monomer (such as 2,6-Bis(acrylamido)pyridine), cross-linker, and initiator—and to generate the porous structure of the resulting polymer particles. nih.gov The goal is to ensure all components are solvated enough to interact effectively without the solvent interfering with the crucial template-monomer binding interactions. nih.gov

Research demonstrates that the nature of the solvent significantly impacts the physical and chemical properties of the MIPs. A comparative study on MIP microparticles prepared in different solvents highlights these effects. For instance, MIPs synthesized in chloroform, an apolar solvent, have been shown to exhibit greater imprinting efficiency and higher template rebinding compared to those prepared in water, a polar solvent. nih.gov This difference is attributed to the varied structures of the microparticles formed in each solvent. nih.gov Aprotic solvents are often preferred as they can enhance the creation of well-defined imprinted cavities by strengthening the interactions between the monomer and the template molecule. nih.gov

The polarity of the solvent plays a major role in determining the polymer's morphology. Generally, higher polarity solvents tend to produce denser polymer networks, while apolar solvents yield more porous structures. nih.gov This is reflected in properties like specific surface area and pore diameter. For example, MIPs based on an acrylamide (B121943) functional monomer synthesized in acetonitrile (ACN) showed a significantly higher specific surface area (242 m²/g) compared to those made in toluene (B28343) (6 m²/g). nih.gov The ACN-based MIPs also had a higher imprinting factor (IF) of 1.75, underscoring the link between solvent choice, polymer morphology, and recognition performance. nih.gov In the context of 2,6-Bis(acrylamido)pyridine, its ability to form specific hydrogen bond arrays with a template is best facilitated in a solvent that does not disrupt these non-covalent interactions, making less polar, aprotic solvents a common choice. newcastle.edu.au

| Solvent | Solvent Type | Effect on Polymer Structure | Resulting Binding Performance | Source |

|---|---|---|---|---|

| Chloroform | Apolar, Aprotic | Varies greatly from water-based synthesis; optimal for nitroaromatic imprinting. | Greater imprinting efficiency and higher template rebinding. Lower limit of detection (0.1 µM for TNT). | nih.gov |

| Water | Polar, Protic | Hypothesized to reduce water swelling but resulted in less effective particles. | Lower imprinting efficiency. Higher limit of detection (100 µM for TNT). | nih.gov |

| Acetonitrile (ACN) | Polar, Aprotic | High specific surface area (242 m²/g); smaller pore diameter. | Highest imprinting factor (IF = 1.75) in a comparative study. | nih.gov |

| Toluene | Apolar, Aprotic | Low specific surface area (6 m²/g). | Lower imprinting factor compared to ACN-based MIPs. | nih.gov |

Advanced Analytical Methodologies for 2,6-Bis(acrylamido)pyridine MIP Evaluation

A thorough evaluation of molecularly imprinted polymers is essential to confirm the success of the imprinting process and to characterize the material's binding properties. For MIPs synthesized with 2,6-Bis(acrylamido)pyridine, a combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of selectivity, binding capacity, and imprinting efficiency.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for evaluating the performance of MIPs, which can be used as stationary phases. nih.gov This technique allows for the direct assessment of the MIP's ability to selectively recognize and retain the template molecule compared to structurally similar compounds. The primary drawbacks often associated with MIPs in chromatography are peak broadening and tailing, which can be interpreted using the theory of nonlinear chromatography. nih.gov These phenomena are often linked to the heterogeneous nature of the binding sites within the polymer and slow mass transfer kinetics. nih.gov

The selectivity of a 2,6-Bis(acrylamido)pyridine based MIP can be quantified by comparing the retention times of the template molecule against those of analog compounds. A significantly longer retention time for the template indicates successful imprinting and specific molecular recognition. The imprinting factor (IF), a key metric, is often calculated from chromatographic data as the ratio of the retention factor of the template on the MIP column to its retention factor on a corresponding non-imprinted polymer (NIP) column.

Furthermore, the composition of the mobile phase in HPLC analysis is critical. nih.gov By varying the type and concentration of organic modifiers and additives in the mobile phase, researchers can probe the nature of the binding interactions (e.g., hydrogen bonding, hydrophobic interactions) between the template and the MIP. This allows for the optimization of separation conditions and provides deeper insight into the recognition mechanism. nih.gov

| Parameter | Description | Significance for MIP Evaluation | Source |

|---|---|---|---|

| Retention Factor (k) | A measure of the time a solute spends in the stationary phase relative to the mobile phase. | A higher k value for the template on a MIP vs. NIP indicates specific binding. | nih.gov |

| Imprinting Factor (IF) | The ratio of the retention factor (or binding capacity) of the template on the MIP to that on the NIP (IF = kMIP / kNIP). | Quantifies the effectiveness of the imprinting process. An IF > 1 signifies successful imprinting. | newcastle.edu.au |

| Selectivity Factor (α) | The ratio of the retention factors of the template to a structural analog on the same column (α = ktemplate / kanalog). | Measures the ability of the MIP to distinguish the template from similar molecules. | nih.gov |

| Peak Asymmetry/Tailing | Deviation of the chromatographic peak from a symmetrical Gaussian shape. | Often indicates heterogeneous binding site distribution or slow binding kinetics within the MIP. | nih.gov |

Spectroscopic methods are indispensable for confirming the chemical structure of the MIP and quantifying its binding performance. Fourier Transform Infrared (FTIR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy are commonly employed for these purposes.

Fourier Transform Infrared (FTIR) Spectroscopy is used to verify the successful incorporation of the functional monomer, 2,6-Bis(acrylamido)pyridine, into the polymer matrix. nih.govmdpi.com Analysis of the FTIR spectra of the MIP and the corresponding NIP before and after polymerization can confirm the reaction. The disappearance of the C=C vinyl bond peaks (typically around 1630 cm⁻¹) from the monomer indicates that polymerization has occurred. researchgate.net Furthermore, FTIR can provide evidence of the non-covalent interactions, such as hydrogen bonds, between the template and the functional monomer. nih.gov Shifts in the vibrational frequencies of specific functional groups, like the C=O stretch in the acrylamide moiety, upon template binding can be observed, providing insight into the recognition mechanism at a molecular level. nih.govnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy is a primary technique for performing batch rebinding studies to quantify the binding capacity and efficiency of the MIP. In these experiments, a known amount of the polymer is incubated with solutions of the template at varying concentrations. After reaching equilibrium, the polymer is separated, and the concentration of the free template remaining in the supernatant is measured by UV-Vis spectroscopy. researchgate.net The amount of template bound to the polymer is then calculated by subtraction. By comparing the binding capacity of the MIP to that of the NIP, the imprinting efficiency can be determined. These binding data are often fitted to adsorption isotherm models, such as the Langmuir or Freundlich models, to further characterize the affinity and heterogeneity of the binding sites. mdpi.comstthomas.edu

| Technique | Information Obtained | Key Spectral Features/Methodology | Source |

|---|---|---|---|

| FTIR Spectroscopy | Confirmation of polymerization; analysis of monomer-template interactions. | Disappearance of monomer C=C peaks; shifts in C=O or N-H stretching frequencies upon template binding. | nih.govresearchgate.netnih.gov |

| UV-Vis Spectroscopy | Quantification of binding capacity; determination of imprinting factor from batch rebinding studies. | Measures the change in template concentration in solution before and after incubation with the polymer. | researchgate.net |

Supramolecular Assemblies and 2,6 Bis Acrylamido Pyridine Architectures

Design Principles for Hydrogen Bond-Driven Supramolecular Networks Involving 2,6-Bis(acylamino)pyridines

The formation of predictable and stable supramolecular networks using 2,6-bis(acylamino)pyridine derivatives is governed by a set of well-established design principles centered on hydrogen bonding. The core of this design is the donor-donor-acceptor (DDA) hydrogen-bonding motif provided by the two N-H protons (donors) of the amide groups and the pyridine (B92270) ring nitrogen (acceptor). This arrangement is complementary to an acceptor-acceptor-donor (AAD) motif, leading to the formation of robust, triple hydrogen-bonded complexes.

Key design principles include:

Complementarity: The primary principle is the specific recognition between complementary hydrogen bond donor and acceptor sites. 2,6-Bis(acylamino)pyridines readily form complexes with molecules presenting an AAD array, such as uracil (B121893) or thymine derivatives.

Steric and Electronic Effects: The nature of the acyl substituent significantly influences the association process. The size and electronic properties of the substituent can create steric hindrance or electronic repulsion, which in turn affects the stability and geometry of the resulting assembly. researchgate.netresearchgate.net For instance, the association between 2,6-bis(acylamino)pyridines and guest molecules has been found to be significantly affected by the size of the acyl group. researchgate.netacs.org

Preorganization: The rigidity of the pyridine scaffold helps to preorganize the amide groups, reducing the entropic penalty upon binding with a guest molecule. This inherent structural organization enhances the binding affinity and selectivity of the system.

π-Conjugation: Resonance effects within the molecule can enhance hydrogen bond strength. This "resonance-assisted hydrogen bonding" occurs when π-conjugation increases the partial charges on the donor and acceptor atoms, leading to stronger electrostatic interactions. nsf.gov

These principles allow for the rational design of supramolecular structures with controlled topologies and properties by carefully selecting the acyl substituents and the complementary guest molecules.

Self-Assembly Processes and Hierarchical Structures

The inherent directionality and specificity of the hydrogen bonds in 2,6-bis(acylamino)pyridines drive their self-assembly into a variety of hierarchical structures. The process can range from the formation of simple dimers to complex, extended networks.

In the absence of a complementary guest, 2,6-bis(acylamino)pyridine derivatives can self-associate. However, the introduction of molecules with complementary binding sites directs the assembly into more complex and predictable architectures. For example, derivatives have been shown to form dimers in the solid state, held together by multiple hydrogen bonds. nih.govnih.gov

The self-assembly process can be influenced by external factors such as anions, which can act as directing elements or templates. nih.govnih.gov This anion-directed assembly can lead to the formation of unique structures, such as twisted, dimeric scaffolds held together by a combination of hydrogen bonds. nih.govnih.gov

By modifying the core structure, for instance by creating macrocycles composed of multiple 2,6-diamidopyridine units, highly selective receptors can be synthesized. rsc.org These macrocyclic structures can exhibit cascade recognition, where the initial binding of one guest, like a fluoride ion, facilitates the subsequent binding of a second guest, such as a tetraethylammonium cation, through electrostatic interactions. rsc.org This demonstrates the potential for creating complex, multi-component hierarchical assemblies.

The polymerization of monomers functionalized with hydrogen-bonding units like those found in 2,6-bis(acylamino)pyridines can lead to the formation of supramolecular polymers. zju.edu.cn These materials exhibit properties characteristic of conventional polymers but are held together by reversible, non-covalent bonds, allowing for dynamic and responsive behaviors. wikipedia.org

Complexation Studies of 2,6-Bis(acylamino)pyridines with Guest Molecules

The ability of 2,6-bis(acylamino)pyridines to form stable complexes with a variety of guest molecules has been extensively studied, providing quantitative insights into the strength and nature of these supramolecular interactions. These studies often utilize techniques like Nuclear Magnetic Resonance (¹H NMR) spectroscopy to monitor the chemical shift changes of the amide protons upon complexation, allowing for the determination of association constants (Kₐ).

A notable study investigated the complexation of a series of 2,6-bis(acylamino)pyridines with guest molecules such as dipyridin-2-ylamine and 4,4-dimethylpiperidine-2,6-dione. researchgate.netacs.org The research demonstrated that strong interactions occur due to the formation of intermolecular hydrogen bonds. researchgate.netacs.org A key finding was that the size of the acyl substituent significantly impacts the association constant; bulkier substituents can lead to weaker associations due to steric hindrance. researchgate.netacs.org

The versatility of this binding motif is shown by its ability to complex with a wide range of guests that possess the complementary hydrogen-bonding array. Besides the aforementioned examples, this class of receptors is known to bind barbiturates, uracils, thymines, succinimides, and glutarimides. researchgate.net The stability of these complexes is often high, with association constants reaching up to 10⁵ M⁻¹ for some macrocyclic barbiturate receptors. researchgate.net

Below is a table summarizing representative association constants for the complexation of a 2,6-bis(acylamino)pyridine derivative with different guest molecules, illustrating the influence of guest structure on binding affinity.

| Host Compound | Guest Molecule | Solvent | Association Constant (Kₐ) in M⁻¹ |

| 2,6-Di(N-acetylamino)pyridine | Dimethyl-[1-butyl-2,4-dioxo(1H,3H)pyrimido]tetrathiafulvalene | Chloroform (B151607) | ~1000 |

| 2,6-Bis(pivaloylamino)pyridine | 4,4-Dimethylpiperidine-2,6-dione | Chloroform-d | Data not explicitly quantified in snippets |

| 2,6-Bis(isobutyrylamino)pyridine | Dipyridin-2-ylamine | Chloroform-d | Data not explicitly quantified in snippets |

This table is illustrative. The specific quantitative data for the latter two examples were noted as being determined but not explicitly stated in the provided search snippets. researchgate.netacs.org

These complexation studies are fundamental to understanding the molecular recognition capabilities of 2,6-bis(acylamino)pyridines and are crucial for their application in areas such as sensing, catalysis, and the development of new materials.

Coordination Chemistry of 2,6 Bis Acrylamido Pyridine Derivatives

Ligand Design and Metal Ion Complexation Strategies

The design of ligands incorporating the pyridine-2,6-diamide core is a key strategy for achieving stable and functional metal complexes. researchgate.net The –HN–OC–pyridine (B92270)–CO–NH– framework provides a robust platform for creating polydentate ligands. biointerfaceresearch.com The stability and structure of the resulting complexes are governed by principles such as the chelate and macrocyclic effects, where the formation of 5- or 6-membered chelate rings with a metal ion enhances thermodynamic stability. biointerfaceresearch.com

In these systems, the amide protons can be deprotonated upon metal ion binding, creating strong anionic donors that stabilize the metal center. While free diamide (B1670390) ligands often show no deprotonation up to a high pH, the presence of metal ions like Cu(II), Ni(II), and Zn(II) facilitates concomitant deprotonation and complexation. researchgate.net This results in the formation of neutral [M(L-2H)] type compounds, where L represents the diamide ligand and M the metal ion. researchgate.net The pyridine nitrogen and the two deprotonated amide nitrogens or oxygens coordinate to the metal, forming a stable pincer complex. The specific coordination mode (N,N,N vs. N,O,N) depends on the ligand geometry and the metal ion's preferences.

Strategies to modify the ligand structure include introducing functional groups on the amide nitrogen. For instance, incorporating amino alcohols onto the pyridine-2,6-diamide framework yields ligands that can coordinate to metal ions after deprotonation of the amide N-H groups. researchgate.net The terminal groups on the amide arms can introduce additional functionalities, such as hydrogen bonding capabilities, which can influence the self-assembly and dimensionality of the resulting coordination structures.

Synthesis and Characterization of Metal Complexes with 2,6-Acrylamidopyridine-Derived Ligands

The synthesis of metal complexes with 2,6-diamidopyridine ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The characterization of these complexes relies on a combination of spectroscopic and analytical techniques, including FT-IR, UV-Vis, NMR spectroscopy, and single-crystal X-ray diffraction to elucidate the coordination geometry and bonding modes.

Palladium(II) complexes featuring pyridine-based pincer ligands are of significant interest, particularly in catalysis. While direct studies on 2,6-bis(acrylamido)pyridine are scarce, research on related structures provides insight. For example, the related ligand 2,6-bis(diphenylphosphino)pyridine (B1580958) has been used to synthesize trinuclear and dinuclear palladium complexes, forming macrocyclic structures. sci-hub.se In the context of amide-containing ligands, palladium-catalyzed intramolecular C–H arylation has been demonstrated with pyridine 2,6-dicarboxylic acid bisamides, leading to the formation of multiply fused heteroaromatic compounds. beilstein-journals.org This reaction highlights the potential for using the metal complex itself to further modify the ligand framework. The synthesis of organometallic palladium(II) pincer complexes has also been achieved through the cyclopalladation of pyridyl-imine and -amine ligands via C-H activation. researchgate.net

For the simpler analogous ligand, 2,6-diaminopyridine (B39239) (dap), palladium(II) complexes such as [PdCl(dap)]·H₂O have been synthesized and characterized. researchgate.netyu.edu.jo In these complexes, the ligand can act as a bidentate donor through the pyridine nitrogen and one of the amino nitrogens. researchgate.net

Mercury(II) readily forms complexes with N-donor ligands. Studies on the coordination of 2,6-diaminopyridine (dap) with mercury(II) halides have shown the formation of binuclear complexes like [HgCl(dap)] and [HgBr(dap)]. researchgate.netyu.edu.jo In these structures, the dap ligand bridges two mercury centers. Research on more complex 2,6-bis(alkoxyphenyl)pyridine ligands has demonstrated that both mono- and dimercurated complexes can be isolated in high yields. nih.gov These mercurated compounds can serve as valuable intermediates for transmetallation reactions to access other metal complexes, such as those of gold(III). nih.gov The coordination modes of mercury(II) with pyridine-based hydrazone ligands have also been shown to be diverse, highlighting the structural versatility of mercury coordination chemistry. researchgate.net

The coordination chemistry of vanadium and iron with pyridine-2,6-dicarboxylate-type ligands is well-documented. Vanadium, in both its +4 and +5 oxidation states, forms stable complexes with pyridine-2,6-dicarboxylic acid and its derivatives. nih.gov Vanadium(IV) can form both 1:1 and 1:2 (metal:ligand) complexes, whereas Vanadium(V) typically forms only 1:1 complexes. nih.gov These studies provide a basis for understanding how the core pyridine-dicarboxamide structure would interact with vanadium ions.

Iron(II) complexes with tridentate pyridine-based ligands are known to exhibit interesting magnetic properties, including spin-crossover (SCO) behavior. For instance, iron(II) complexes with 2,6-bis(pyrazol-3-yl)pyridines have been investigated for the formation of coordination polymers. mdpi.com Similarly, diastereomeric iron(II) complexes of chiral 2,6-bis(thiazolin-2-yl)pyridine ligands have been synthesized, and their spin states have been studied. whiterose.ac.uk While direct analogues with 2,6-bis(acrylamido)pyridine are not reported, these examples show the propensity of the 2,6-disubstituted pyridine framework to form stable, often octahedral, complexes with Fe(II). nih.govnih.govresearchgate.net The synthesis of a 2D coordination polymer, [Fe(piv)₂(dab)₂]n, demonstrates the ability of iron(II) to form extended structures with bridging ligands. mdpi.com

Below is a table summarizing representative coordination complexes formed with ligands derived from the 2,6-disubstituted pyridine framework.

| Metal Ion | Ligand Type | Complex Stoichiometry/Formula | Coordination Geometry | Reference(s) |

| Pd(II) | 2,6-diaminopyridine | [PdCl(dap)]·H₂O | Bidentate (Npy, Namine) | researchgate.netyu.edu.jo |

| Hg(II) | 2,6-diaminopyridine | [HgCl(dap)] | Binuclear, Bridging | researchgate.netyu.edu.jo |

| V(IV) | Pyridine-2,6-dicarboxylic acid | [VO(dipic)], [VO(dipic)₂]²⁻ | 1:1 and 1:2 | nih.gov |

| V(V) | Pyridine-2,6-dicarboxylic acid | [VO₂(dipic)]⁻ | 1:1 | nih.gov |

| Fe(II) | 2,6-bis[imino]pyridine | [Fe(L)₂]²⁺ | Octahedral | nih.gov |

| Fe(III) | Pyridine-2,6-dicarboxylate | [Fe(pydc)₂]⁻ | Distorted Octahedral | researchgate.net |

Note: This table includes data from related ligand systems to provide context for the potential coordination chemistry of 2,6-bis(acrylamido)pyridine.

The 2,6-diamidopyridine scaffold is a versatile building block for complexing a variety of other transition metals. Ligands incorporating this core have been shown to form stable mononuclear complexes with Cu(II) and Ni(II). researchgate.net In these cases, the ligands act as tridentate dianionic donors, coordinating through the pyridine nitrogen and two deprotonated amide nitrogens. researchgate.net For example, 2,6-bis[N-(1,1'-dimethyl-2'-hydroxy)carbamoyl]pyridine acts as a tridentate ligand to form a four-coordinate, square-planar complex with Ni(II). researchgate.net Similarly, Schiff base macrocyclic ligands derived from 2,6-diaminopyridine form stable complexes with Mn(II), Co(II), Ni(II), and Cu(II). rdd.edu.iqresearchgate.net

Transmetallation Reactions in Pyridine-Based Macrocyclic Systems

Transmetallation is a useful synthetic strategy for preparing transition metal complexes that are difficult to access through direct synthesis. rdd.edu.iq This technique is particularly relevant for macrocyclic ligands, where direct insertion of a transition metal ion can be kinetically slow or lead to side products. The process typically involves the initial formation of a complex with a labile metal ion, such as a non-transition metal like Pb(II) or an alkaline earth metal, which can then be exchanged for the desired transition metal. rdd.edu.iq

In pyridine-based macrocyclic systems, this method has been used to overcome synthetic challenges. rdd.edu.iq For the reaction to be successful, the initial non-transition metal complex must be soluble in the reaction solvent. rdd.edu.iq The use of mercurated 2,6-bis(alkoxyphenyl)pyridine complexes as intermediates to synthesize gold(III) complexes via transmetallation is a prime example of this strategy's utility. nih.gov Similarly, palladium(II) complexes of these ligands can also be prepared and subsequently transmetallated with gold(III), providing a mercury-free synthetic route. nih.gov This approach allows for the synthesis of a wider range of metal-macrocycle complexes by providing an alternative pathway that circumvents the potential kinetic or thermodynamic barriers of direct metalation.

Mechanistic Investigations of Polymerization Involving 2,6 Bis Acrylamido Pyridine

Pre-Polymerization Complex Formation Studies

The behavior and ultimate structure of a polymer can be significantly influenced by non-covalent interactions that form a "pre-polymerization complex" between monomer units and other molecules present in the reaction mixture. For a molecule like 2,6-bis(acrylamido)pyridine, these interactions are primarily dictated by its capacity for hydrogen bonding and coordination chemistry.

The structure of 2,6-bis(acrylamido)pyridine features multiple sites capable of forming hydrogen bonds: the two amide N-H groups act as hydrogen bond donors, while the two carbonyl C=O groups and the nitrogen atom of the pyridine (B92270) ring serve as hydrogen bond acceptors. This arrangement allows for the formation of specific, ordered assemblies prior to the initiation of polymerization. In the context of molecularly imprinted polymers (MIPs), the formation of a stable complex between a functional monomer and a template molecule is a critical first step. nih.gov Monomers like acrylamide (B121943) are chosen for their ability to form strong interactions with templates. researchgate.net Similarly, 2,6-bis(acrylamido)pyridine's defined geometry and multiple hydrogen bonding sites suggest its potential for creating structured pre-polymerization assemblies, either through self-assembly or with a target molecule.

Controlled Radical Polymerization Strategies and their Relevance to Acrylamido-Based Monomers

Achieving control over molar mass, dispersity (Đ), and architecture of polyacrylamides is crucial for advanced applications. Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been extensively studied for acrylamido-based monomers.

Atom Transfer Radical Polymerization (ATRP)

ATRP of acrylamido monomers has proven to be challenging. Attempts to polymerize N,N-dimethylacrylamide (DMA) using various ATRP conditions (different ligands, solvents, and initiators) often result in poor control, characterized by broad molecular weight distributions and poor agreement between theoretical and experimental molar masses. core.ac.uk It is believed that copper salts used as catalysts can complex with the amide group of the polymer chain ends, stabilizing the radical. This stabilization slows down the deactivation step, leading to a high concentration of radicals and consequently, a high rate of termination reactions. core.ac.uk Despite these difficulties, some success has been reported. For instance, the ATRP of N-hydroxyethyl acrylamide (HEAA) in the presence of Y(OTf)₃ as a Lewis acid allowed for good control over tacticity and molar mass, achieving dispersities as low as 1.22. illinois.edu Similarly, ATRP of acrylamide in aqueous media at room temperature has been accomplished, yielding polymers with dispersities around 1.39, although control was limited at higher monomer-to-initiator ratios. conicet.gov.arrsc.org

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

RAFT polymerization has emerged as a more versatile and robust technique for the controlled polymerization of a wide variety of acrylamido monomers, including functional and water-soluble ones. researchgate.net This method avoids the metal catalysts that can cause issues in ATRP. The key to a successful RAFT polymerization is the appropriate selection of a chain transfer agent (CTA). nih.gov

Studies have demonstrated the successful RAFT polymerization of anionic acrylamido monomers like sodium 2-acrylamido-2-methylpropanesulfonate (AMPS) and sodium 3-acrylamido-3-methylbutanoate (AMBA) directly in aqueous media, achieving good molar mass control and narrow dispersities (Mw/Mn ≤ 1.30). chemspider.com The technique is also effective for monomers containing sensitive biological moieties, such as those with proline and hydroxyproline, where dithiocarbamate-type CTAs have proven efficient. rsc.org Furthermore, RAFT has been used to synthesize well-defined block copolymers from acrylamide monomers, demonstrating the "living" nature of the polymerization. The versatility of RAFT makes it a highly relevant and promising strategy for achieving controlled polymerization of bifunctional monomers like 2,6-bis(acrylamido)pyridine to produce well-defined networks or branched polymers.

| Monomer | Polymerization Method | Catalyst/CTA | Solvent | Dispersity (Đ) | Key Finding |

|---|---|---|---|---|---|

| N,N-dimethylacrylamide (DMA) | ATRP | CuBr / Me4Cyclam | Water | Broad | Polymerization is uncontrolled due to catalyst complexation with amide groups. core.ac.uk |

| Acrylamide (AM) | ATRP | CuCl / Me6TREN | Water | ~1.39 | Controlled polymerization is achievable at room temperature. conicet.gov.arrsc.org |

| N-hydroxyethyl acrylamide (HEAA) | PhotoATRP | CuBr2 / Me6TREN + Y(OTf)3 | - | 1.22 | Lewis acid addition allows for control of tacticity and molar mass. illinois.edu |

| Sodium 2-acrylamido-2-methylpropanesulfonate (AMPS) | RAFT | 4-cyanopentanoic acid dithiobenzoate | Water | ≤ 1.30 | Successful controlled polymerization of an anionic acrylamido monomer in aqueous media. chemspider.com |

| N-acryloyl-l-proline (A-Pro-OH) | RAFT | Benzyl 1-pyrrolecarbodithioate | - | Narrow | Efficient for controlled synthesis of amino acid-based polymers. rsc.org |

| Acrylamide (AM) | RAFT | Dodecyl trithiodimethyl propionic acid (DMPA) | DMSO | Narrow | Rapid polymerization with high conversion is possible with the right choice of CTA and initiator. nih.gov |

Solid-State [2+2] Photochemical Reactions of Pyridyl-Containing Bis(acrylamido) Compounds

In the solid state, the reactivity of a molecule is governed by the arrangement of molecules within the crystal lattice. For compounds with photoreactive groups, such as the acrylamido C=C double bonds in 2,6-bis(acrylamido)pyridine, solid-state polymerization can be induced by UV irradiation, typically via a [2+2] cycloaddition mechanism. This topochemical reaction requires the double bonds of adjacent molecules to be aligned in a parallel fashion and within a certain distance (typically < 4.2 Å).

Research on a homologous series of pyridyl-substituted bis(acrylamido)alkanes has provided significant insight into the factors controlling these reactions. The supramolecular structure, dictated by hydrogen bonding, plays a critical role. A competition exists between the formation of N—H···O=C hydrogen bonds between amide groups and N—H···Npy hydrogen bonds involving the pyridine ring. In these systems, N—H···O bonds are generally favored.

The specific hydrogen-bonding network determines the alignment of the reactive double bonds. Two primary motifs are observed: a β-sheet structure and a two-dimensional (4,4)-layer network. It was found that the two-dimensional hydrogen-bonding layer specifically promotes solid-state [2+2] photopolymerization, often in a single-crystal-to-single-crystal manner. This advantageous 2D network was only observed in derivatives where the alkyl spacer between the two acrylamido moieties was a butyl group. Shorter or longer spacers tended to favor other packing arrangements that were not conducive to polymerization. This demonstrates that a subtle change in molecular structure (i.e., the length of the spacer) can dramatically alter the crystal packing and, consequently, the solid-state reactivity.

| Structural Feature | Influence on Crystal Packing | Photochemical Reactivity |

|---|---|---|

| Alkyl Spacer Length | Determines the dominant hydrogen-bonding network (β-sheet vs. 2D layer). | Crucial for reactivity. Butyl spacers promote a 2D network that facilitates polymerization. |

| Hydrogen Bonding | N—H···O bonds form networks that align the molecules. | A two-dimensional hydrogen-bonding layer promotes single-crystal-to-single-crystal photopolymerization. |

| Pyridyl Group Position (2-, 3-, or 4-pyridyl) | Influences the overall crystal packing and tendency to form hydrates. | Affects the likelihood of achieving the required alignment for a [2+2] reaction. |

| Water of Hydration | Can govern the hydrogen-bonding network by forming water clusters or chains. | Can alter the packing arrangement, potentially inhibiting the reaction. |

Theoretical and Computational Chemistry Approaches to 2,6 Bis Acrylamido Pyridine Systems

Density Functional Theory (DFT) Calculations for Intermolecular Interactions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in predicting and analyzing the non-covalent interactions that govern the association of molecules. For 2,6-bis(acrylamido)pyridine, the primary intermolecular interactions are hydrogen bonding and π-π stacking.

The acrylamido groups are capable of forming strong hydrogen bonds. The amide (N-H) group can act as a hydrogen bond donor, while the carbonyl (C=O) group and the pyridine (B92270) nitrogen can act as hydrogen bond acceptors. DFT calculations can be employed to model these interactions in dimers or larger molecular clusters. For instance, studies on similar molecules, like 2,6-bis(acylamino)pyridines, have utilized DFT to understand their complexation with other molecules through intermolecular hydrogen bonds. Such calculations can determine the preferred geometries of hydrogen-bonded complexes and the corresponding interaction energies.

The strength of these interactions is influenced by the nature of the acyl substituent. DFT calculations have shown that the size of the substituent can affect the association energies between molecules. In the context of 2,6-bis(acrylamido)pyridine, DFT could be used to explore how the vinyl groups of the acrylamido substituents influence hydrogen bonding strength and geometry compared to simpler acyl groups.

Furthermore, the pyridine ring can participate in π-π stacking interactions. Theoretical studies on pyridine dimers have shown that the most stable configuration is an antiparallel-displaced geometry. The binding energies for such interactions can be calculated using DFT, particularly with the inclusion of dispersion corrections, which are crucial for accurately describing these non-covalent forces. researchgate.net The interaction energy is dependent on the relative orientation and distance between the aromatic rings.

Below is a table summarizing typical calculated binding energies for different intermolecular interactions in pyridine dimers, which serves as a model for the interactions involving the pyridine core of 2,6-bis(acrylamido)pyridine.

| Interaction Type | Dimer Geometry | Calculated Binding Energy (kcal/mol) |

| π-π Stacking | Antiparallel-Displaced | 3.97 |

| π-π Stacking | Antiparallel-Sandwich | 3.05 |

| π-π Stacking | Parallel-Displaced | 2.39 |

| T-shaped | T-up | 1.91 |

| T-shaped | T-down | 1.47 |

| π-π Stacking | Parallel-Sandwich | 1.53 |

Data adapted from MP2/6-311++G* level calculations on pyridine dimers. researchgate.net*

Molecular Modeling and Simulation of Binding Events

Molecular modeling and, in particular, molecular dynamics (MD) simulations, are powerful techniques for studying the dynamic behavior of molecules and their interactions over time. nih.gov These simulations can provide insights into how 2,6-bis(acrylamido)pyridine might bind to other molecules, surfaces, or self-assemble into larger structures.

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular motion and conformational changes. nih.gov For 2,6-bis(acrylamido)pyridine, MD simulations could be used to model its behavior in solution, predicting its conformational preferences and the dynamics of its acrylamido side chains.

In the context of binding events, MD simulations can be used to study the process of two molecules coming together to form a complex. For example, if 2,6-bis(acrylamido)pyridine were to be investigated as a monomer for a polymer designed to bind to a specific biological target, MD simulations could be used to predict the binding affinity and the key interactions driving the binding. The simulations can reveal the changes in conformation of both the ligand and the receptor upon binding and provide information on the stability of the resulting complex.

The principles of MD simulations are applicable to a wide range of systems. For instance, simulations have been used to study the interactions of polymers with surfaces and the self-assembly of molecules into well-defined nanostructures. mdpi.com Given that 2,6-bis(acrylamido)pyridine is a bifunctional monomer, it can be polymerized to form cross-linked networks. MD simulations could be employed to model the structure and properties of these polymers, including their ability to swell in different solvents or bind to specific guest molecules.

The following table outlines the key steps and information that can be obtained from a typical molecular dynamics simulation of a binding event.

| Simulation Step | Description | Information Obtained |

| System Setup | The molecules of interest (e.g., 2,6-bis(acrylamido)pyridine and a target molecule) are placed in a simulation box, often with solvent molecules. | Initial configuration of the system. |

| Energy Minimization | The system's energy is minimized to remove any unfavorable atomic clashes. | A low-energy starting structure for the simulation. |

| Equilibration | The system is gradually heated to the desired temperature and the pressure is adjusted to maintain equilibrium. | A stable, equilibrated system at the desired conditions. |

| Production Run | The simulation is run for a significant period of time to collect data on the system's dynamics. | Trajectories of all atoms, conformational changes, binding and unbinding events. |

| Analysis | The collected trajectories are analyzed to calculate various properties. | Binding free energies, interaction energies, root-mean-square deviation (RMSD), and radial distribution functions. |

Quantum Chemical Analyses of Electronic Structures and Bonding

Quantum chemical calculations, such as those based on DFT, provide a detailed picture of the electronic structure and bonding within a molecule. For 2,6-bis(acrylamido)pyridine, these analyses can elucidate its reactivity, spectroscopic properties, and the nature of its chemical bonds.

The optimized molecular geometry of 2,6-bis(acrylamido)pyridine can be determined using DFT calculations. These calculations predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's minimum energy conformation. For a related compound, 2,6-bis(bromo-methyl)pyridine, DFT calculations at the B3LYP/6-311g(d,p) level have been performed to determine its optimized structure. researchgate.netresearchgate.net

The electronic properties of the molecule, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Vibrational analysis can also be performed using DFT. The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. This can confirm the molecule's structure and provide information about the strength of its chemical bonds.

The following table presents calculated bond lengths and angles for the related molecule 2,6-bis(bromo-methyl)pyridine, as determined by DFT calculations, which can serve as an approximation for the pyridine core of 2,6-bis(acrylamido)pyridine.

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (ring) | 1.382 - 1.387 | |

| C-N (ring) | 1.334 - 1.343 | |

| C-C (exocyclic) | 1.491 - 1.496 | |

| **Bond Angles (°) ** | ||

| C-C-C (ring) | 118.4 - 118.9 | |

| C-N-C (ring) | 116.3 | |

| N-C-C (ring) | 123.4 |

Data from DFT B3LYP/6-311g(d,p) calculations on 2,6-bis(bromo-methyl)pyridine. researchgate.netresearchgate.net

Advanced Spectroscopic and Structural Characterization of 2,6 Bis Acrylamido Pyridine and Its Composites

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Interaction Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 2,6-Bis(acrylamido)pyridine (BAAPy) and its composites. It provides invaluable information on the chemical environment of individual nuclei, their connectivity, and spatial proximity, which is crucial for confirming the molecular structure and studying intermolecular interactions.

Solution-State and Variable-Temperature NMR Investigations

Solution-state NMR, including ¹H and ¹³C NMR, is fundamental for the initial structural confirmation of synthesized BAAPy. The symmetry of the molecule results in a predictable set of signals corresponding to the pyridine (B92270) ring, amide, and vinyl protons.

In a typical ¹H NMR spectrum, the protons of the pyridine ring appear as a triplet for the H4 proton and a doublet for the H3/H5 protons. The amide (N-H) protons usually present as a singlet, and the vinyl protons (=CH₂) of the acrylamido groups show characteristic doublet of doublets patterns due to geminal and vicinal coupling.

Variable-temperature (VT) NMR studies can provide insights into the dynamic processes and conformational changes in the molecule. vnu.edu.vn For instance, changes in temperature can affect the rate of rotation around the amide bonds and influence hydrogen bonding interactions, leading to shifts in the chemical shifts or changes in the signal shapes of the N-H and pyridine ring protons. mdpi.com In studies of related pyridine compounds, VT-NMR has been used to investigate helix conformation changes and the temperature-dependent alignment of polymers in solution. rsc.org These experiments can help resolve complex spectra by simplifying signal overlap that may occur at room temperature. vnu.edu.vn

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Reference Compounds |

|---|---|---|---|

| ¹H | Pyridine H3, H5 | ~8.25 | 2,6-bis-(acrylamido)pyridine (BAAPy) researchgate.net |

| ¹H | Pyridine H4 | ~7.83 | N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine mdpi.com |

| ¹H | Amide N-H | > 9.0 | General amide region |

| ¹H | Vinyl =CH₂ | 5.5 - 6.5 | 2,6-bis-(acrylamido)pyridine (BAAPy) researchgate.net |

| ¹³C | Pyridine C2, C6 | ~155 | N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine mdpi.com |

| ¹³C | Pyridine C4 | ~140 | N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine mdpi.com |

| ¹³C | Pyridine C3, C5 | ~120 | N,N′-disubstituted 2,6-bis(pyrazol-3-yl)pyridine mdpi.com |

| ¹³C | Amide C=O | ~165 | General amide region |

| ¹³C | Vinyl =CH₂ | ~128 | General vinyl region |

| ¹³C | Vinyl =CH- | ~132 | General vinyl region |

Quantitative NMR for Compositional and Binding Analysis

Quantitative NMR (qNMR) is a powerful application for determining the precise composition of materials containing 2,6-Bis(acrylamido)pyridine. In the context of molecularly imprinted polymers (MIPs), qNMR is used to measure the amount of functional monomer (BAAPy) and template molecule incorporated into the polymer matrix. researchgate.net By integrating the signals of specific, non-overlapping peaks corresponding to BAAPy and other components against a known internal standard, the exact stoichiometry can be determined. researchgate.net

This technique is crucial for evaluating the efficiency of the imprinting process. For example, in the synthesis of MIPs using BAAPy as a functional monomer for an imide-containing template, ¹H NMR measurements can confirm high template incorporation, indicating a favorable interaction between the template and BAAPy. researchgate.net Binding studies can also be performed using NMR titration. By monitoring the chemical shift changes of the amide (N-H) or pyridine protons of BAAPy upon the addition of a guest molecule, the strength of the interaction (binding constant) can be calculated. The downfield shift of the amide proton signal is a strong indicator of hydrogen bond formation with the guest molecule.

Infrared (IR) Spectroscopy for Hydrogen Bonding and Functional Group Analysis

Infrared (IR) spectroscopy is a key technique for identifying functional groups within 2,6-Bis(acrylamido)pyridine and for probing the hydrogen bonding interactions that are central to its function in molecular recognition. The IR spectrum of BAAPy is characterized by distinct absorption bands corresponding to its constituent parts.

Key vibrational modes include:

N-H stretching: The amide N-H stretch typically appears as a sharp band around 3300-3500 cm⁻¹. The position and shape of this band are highly sensitive to hydrogen bonding.

C=O stretching (Amide I band): This strong absorption, found around 1650-1680 cm⁻¹, is characteristic of the carbonyl group in the amide functionality.

N-H bending (Amide II band): This band, appearing near 1550-1620 cm⁻¹, involves coupling of the N-H bending and C-N stretching vibrations.

C=C stretching: The vinyl C=C double bond gives rise to a peak in the 1620-1640 cm⁻¹ region.

Pyridine ring vibrations: The C=C and C=N stretching vibrations of the pyridine ring are observed in the 1400-1600 cm⁻¹ region.

When BAAPy engages in hydrogen bonding with a template molecule (e.g., an imide), significant changes in the IR spectrum are observed. The N-H stretching vibration typically shifts to a lower wavenumber (red shift) and broadens, indicating the involvement of the amide proton in a hydrogen bond. researchgate.net Similarly, the C=O stretching frequency may also shift, reflecting the change in the electronic environment of the carbonyl group upon interaction. These spectral shifts provide direct evidence of the specific donor-acceptor-donor/acceptor-donor-acceptor (DAD/ADA) hydrogen bond array formation between BAAPy and its target.

Table 2: Characteristic IR Absorption Bands for 2,6-Bis(acrylamido)pyridine

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Comment |

|---|---|---|---|

| 3300 - 3500 | N-H stretch | Amide | Shifts to lower frequency upon H-bonding. |

| 1650 - 1680 | C=O stretch (Amide I) | Amide | Strong intensity. Position sensitive to H-bonding. |

| 1620 - 1640 | C=C stretch | Acryloyl | Medium intensity. |

| 1550 - 1620 | N-H bend (Amide II) | Amide | Coupled C-N stretch. |

| 1400 - 1600 | C=C, C=N stretches | Pyridine Ring | Multiple bands characteristic of the aromatic ring. |

X-ray Diffraction (XRD) Studies for Crystal Structure Determination

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of 2,6-Bis(acrylamido)pyridine in the solid state. A successful crystal structure analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular geometry. Furthermore, it reveals crucial information about the crystal packing, including intermolecular hydrogen bonds, π–π stacking interactions, and other non-covalent forces that dictate the supramolecular architecture.

Mass Spectrometry (MALDI-TOF) for Polymer and Derivative Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of macromolecules, making it particularly suitable for analyzing polymers and derivatives of 2,6-Bis(acrylamido)pyridine. rsc.org As a soft ionization method, MALDI-TOF minimizes fragmentation, allowing for the accurate determination of the molecular weights of polymer chains. wpmucdn.com

When BAAPy is used as a monomer or cross-linker in polymerization, MALDI-TOF MS can be employed to characterize the resulting polymer. The analysis provides a spectrum showing a distribution of peaks, where each peak corresponds to an individual polymer chain (n-mer) with a specific degree of polymerization. nih.gov From this distribution, key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) can be calculated. sigmaaldrich.comtuwien.at This information is vital for understanding how polymerization conditions affect the final properties of the material.

Furthermore, MALDI-TOF MS is invaluable for confirming the identity of end groups and the success of post-polymerization modifications. sigmaaldrich.com By comparing the mass spectra of the starting material and the final product, mass shifts corresponding to the addition of specific functional groups can be clearly identified, thus verifying the chemical transformation. nih.gov

Fluorescence Spectroscopy for Probing Binding and Imprinting Phenomena

Fluorescence spectroscopy is a highly sensitive technique used to investigate binding events and molecular recognition phenomena in systems involving 2,6-Bis(acrylamido)pyridine, especially when it is incorporated into fluorescent sensors or molecularly imprinted polymers. While BAAPy itself is not strongly fluorescent, it can be used in conjunction with signaling monomers or its derivatives can be designed to have fluorescent properties.

In the context of molecular imprinting, a fluorescent functional monomer can be designed to change its fluorescence intensity upon binding to a target analyte. nih.gov For instance, a polymer system incorporating a BAAPy recognition site and a fluorescent reporter could exhibit fluorescence quenching or enhancement when the target molecule binds. researchgate.net The binding of a guest molecule into the imprinted cavity, facilitated by the hydrogen bonding with BAAPy, alters the microenvironment of the fluorophore, leading to a measurable change in the fluorescence spectrum. This change can be used to quantify the concentration of the analyte. The interaction between a fluorescent receptor and a target molecule can be studied by monitoring the quenching of the receptor's emission upon addition of the analyte. nih.govdovepress.com This approach allows for the development of selective and sensitive chemical sensors based on BAAPy-containing materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.